3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H19ClN6O |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
2-methyl-5-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H18N6O.ClH/c1-8(2)18-9(4-5-15-18)7-14-11-6-10(12(13)19)17(3)16-11;/h4-6,8H,7H2,1-3H3,(H2,13,19)(H,14,16);1H |
InChI Key |
FFCUKQGKKXMDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Cyclocondensation for Pyrazole Core Formation
The synthesis begins with constructing the two pyrazole cores: 1-isopropyl-1H-pyrazol-5-amine and 1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis of 1-Isopropyl-1H-pyrazol-5-amine
1-Isopropyl-1H-pyrazol-5-amine is synthesized via cyclocondensation of β-ketonitriles with hydrazine derivatives. For example:
- Reagents : Ethyl acetoacetate and isopropylhydrazine.
- Conditions : Reflux in ethanol with catalytic acetic acid.
- Yield : 72–85%.
Mechanism :
- Hydrazine attacks the β-keto group, forming a hydrazone intermediate.
- Intramolecular cyclization generates the pyrazole ring.
Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid
This intermediate is prepared via Claisen condensation followed by cyclization:
Carboxamide Formation
The carboxylic acid is converted to the carboxamide group using coupling reagents:
- Reagents : 1-Methyl-1H-pyrazole-5-carboxylic acid, ammonium chloride.
- Conditions : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF.
- Yield : 82–90%.
Key Reaction :
$$
\text{1-Methyl-1H-pyrazole-5-carboxylic acid} + \text{NH}_4\text{Cl} \xrightarrow{\text{HATU/DIPEA}} \text{1-Methyl-1H-pyrazole-5-carboxamide}
$$
Alkylation for Aminomethyl Bridging
The final step involves linking the two pyrazole units via an aminomethyl bridge:
Method A: Direct Alkylation
- Reagents : 1-Isopropyl-1H-pyrazol-5-amine, formaldehyde, and 1-methyl-1H-pyrazole-5-carboxamide.
- Conditions : Potassium carbonate in DMF at 80°C.
- Yield : 58–67%.
Method B: Reductive Amination
Optimization and Comparative Analysis
Reaction Conditions and Yield Optimization
Key Observations :
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Unsymmetrical pyrazoles often form regioisomers. Solutions include:
Industrial-Scale Adaptations
Continuous Flow Synthesis
- Advantages : Improved heat transfer and reduced reaction times.
- Example : Pyrazole cyclocondensation in a microreactor at 100°C, achieving 89% yield.
Analytical Characterization
Critical data for validating the compound:
Chemical Reactions Analysis
Types of Reactions
3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : A study published in Pharmaceutical Research demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Case Study : In vitro studies have shown that certain pyrazole compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Neurological Applications
Emerging research suggests that pyrazole-based compounds may offer neuroprotective benefits. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : The neuroprotective effects are thought to be mediated through antioxidant activity and modulation of neurotransmitter systems, particularly involving dopamine and serotonin pathways .
Pharmacological Mechanisms
The pharmacological actions of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a selective agonist or antagonist for various receptors involved in disease processes, including androgen receptors in cancer therapy .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to disease progression, such as COX enzymes in inflammation and kinases involved in cancer cell signaling pathways .
Mechanism of Action
The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s activity and selectivity are influenced by substituents on the pyrazole ring and carboxamide group. Below is a comparative analysis with structurally related analogs:
Key Observations:
Substituent Impact on Activity :
- Removal of bulky groups (e.g., ethyl in compound 23) enhances potency, as seen in its sub-micromolar IC₅₀ values against parasitic larvae . The target compound’s 1-isopropyl group may balance steric effects and lipophilicity for optimal target binding.
- Introduction of electron-withdrawing groups (e.g., nitro in ) or aromatic substituents (e.g., propoxybenzamido in ) alters solubility and target affinity.
Selectivity and Toxicity :
- Fluorinated derivatives (e.g., compound 24) exhibit high selectivity for parasitic targets with minimal cytotoxicity, a critical advantage for therapeutic use . The target compound’s methyl and isopropyl groups may similarly reduce off-target interactions.
Physicochemical Properties :
- Lower molecular weight (~262 g/mol) and moderate lipophilicity (LogP ~2.1) suggest favorable pharmacokinetics compared to bulkier analogs like compound 86 (LogP ~3.5) .
Biological Activity
The compound 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 232.29 g/mol. The structure features a pyrazole core, which is known for its versatility in drug design and development.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study involving various pyrazole compounds highlighted their ability to inhibit key kinases involved in cancer cell proliferation, particularly targeting the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. The structure-activity relationship (SAR) analysis suggested that modifications at the pyrazole ring could enhance potency against cancer cell lines, with some derivatives showing IC50 values below 10 µM in vitro against various cancer types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism involving the modulation of NF-κB signaling pathways . The anti-inflammatory activity was quantitatively assessed, revealing effective concentrations (IC50 values) typically under 50 µM for various derivatives .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of pyrazole derivatives. Some studies have reported that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. The compound's ability to inhibit bacterial growth has been linked to its interaction with membrane integrity and function .
The biological activity of 3-{[(1-isopropyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:
- Kinase Inhibition : The pyrazole moiety acts as a hinge-binding element for various kinases, including CDK16 and GSK3B, which are crucial in cell cycle regulation and apoptosis .
- Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the expression of inflammatory mediators .
- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell death .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives:
- A study on a series of pyrazolo[1,5-a]quinazoline compounds demonstrated that certain derivatives could effectively inhibit inflammation in animal models, supporting their potential use in treating inflammatory diseases .
- Another investigation into the pharmacokinetics of pyrazole-based kinase inhibitors revealed favorable absorption and distribution profiles, suggesting good bioavailability and therapeutic potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
